2-Fluorophenyl isothiocyanate

Catalog No.
S1892826
CAS No.
38985-64-7
M.F
C7H4FNS
M. Wt
153.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorophenyl isothiocyanate

CAS Number

38985-64-7

Product Name

2-Fluorophenyl isothiocyanate

IUPAC Name

1-fluoro-2-isothiocyanatobenzene

Molecular Formula

C7H4FNS

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C7H4FNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H

InChI Key

OAGDRIUTLPDSMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N=C=S)F

Canonical SMILES

C1=CC=C(C(=C1)N=C=S)F

F-PITC is an aromatic molecule derived from isothiocyanate (NCS) functional group attached to a fluorinated benzene ring. It is primarily used as a derivatizing agent in protein and peptide sequencing [].


Molecular Structure Analysis

The key feature of F-PITC's structure is the combination of the isothiocyanate group (N=C=S) and the fluorine atom (F) attached to the second carbon position of the benzene ring (C6H5). This structure allows F-PITC to react with primary amines (NH2) present in amino acid side chains, forming a stable thiourea linkage []. The fluorine atom can influence the reactivity of the isothiocyanate group depending on the surrounding environment.


Chemical Reactions Analysis

The primary application of F-PITC lies in its reaction with proteins and peptides. Here's the balanced equation for this reaction:

Protein-NH2 + F-PITC -> Protein-NHC(=S)N(H)C6H4F (Thiourea linkage) []

This reaction covalently attaches the F-PITC molecule to the N-terminus (primary amine) and the side chains of lysine residues in the protein/peptide. The resulting modified protein/peptide can then be separated and identified using techniques like Edman degradation or mass spectrometry [].


Physical And Chemical Properties Analysis

  • Formula: C7H4FNS
  • Molecular Weight: 153.18 g/mol []
  • CAS Number: 38985-64-7 []
  • Appearance: Colorless liquid
  • Melting Point: Not reported
  • Boiling Point: 103-104 °C (12 mmHg)
  • Flash Point: 97 °C (206 °F)
  • Refractive Index: 1.6254
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone
  • Stability: Moisture sensitive

F-PITC reacts specifically with primary amines present in protein/peptide structures. The isothiocyanate group acts as an electrophile, attracted to the nucleophilic lone pair electrons on the nitrogen atom of the primary amine. This reaction forms a stable thiourea linkage, covalently attaching the F-PITC molecule to the protein/peptide [].

F-PITC is a lachrymator (tear gas) and can cause irritation to the eyes, skin, and respiratory system. It is also suspected to be a carcinogen. Here are some safety precautions to consider when handling F-PITC:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from light and moisture.
  • Properly dispose of waste according to local regulations.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

38985-64-7

General Manufacturing Information

Benzene, 1-fluoro-2-isothiocyanato-: INACTIVE

Dates

Modify: 2023-08-16

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